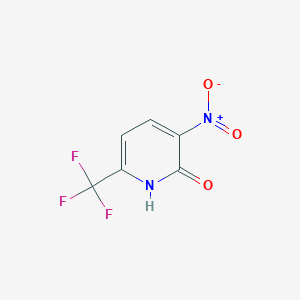

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Descripción general

Descripción

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound with the molecular formula C6H3F3N2O3 This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one typically involves the nitration of 6-(trifluoromethyl)pyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, thereby optimizing the production process.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the position adjacent to the nitro group. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.

Hydrolysis: The pyridinone ring can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

Nucleophilic Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.

Major Products Formed:

Reduction Products: Amino derivatives of the original compound.

Substitution Products: Various substituted pyridinones.

Hydrolysis Products: Carboxylic acids or amides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is C₆H₃F₃N₂O₃, characterized by a pyridine ring substituted with a nitro group at the 3-position and a trifluoromethyl group at the 6-position. The presence of these functional groups enhances its reactivity, making it a valuable intermediate in organic synthesis.

Chemistry

This compound serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its ability to undergo electrophilic aromatic substitution and nucleophilic substitutions allows for the formation of various derivatives, which are essential in developing new materials and pharmaceuticals.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals. |

| Heterocyclic Chemistry | Used to create more complex structures through functional group transformations. |

Biology

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications. Studies have shown that the trifluoromethyl group enhances lipophilicity, facilitating better interaction with biological membranes.

Case Study: Antimicrobial Activity

A study demonstrated that compounds similar to this compound showed significant activity against various bacterial strains, indicating potential use as an antimicrobial agent .

Medicine

Due to its biological activities, this compound is being explored as a lead compound in drug discovery. Its mechanism of action involves interactions with specific molecular targets, potentially leading to the inhibition of enzymes involved in disease pathways.

Table 2: Potential Therapeutic Applications

| Disease Target | Mechanism of Action |

|---|---|

| Cancer | Inhibition of metabolic pathways |

| Infections | Disruption of bacterial cell membranes |

| Inflammatory Diseases | Modulation of inflammatory responses |

Industry

In the agrochemical sector, this compound is utilized in the development of herbicides and pesticides due to its unique chemical properties. The trifluoromethyl group contributes to its effectiveness in crop protection by enhancing bioavailability and stability.

Table 3: Industrial Applications

| Industry | Application |

|---|---|

| Agrochemicals | Development of herbicides/pesticides |

| Pharmaceuticals | Synthesis of drug intermediates |

| Specialty Chemicals | Production of advanced materials |

Mecanismo De Acción

The mechanism of action of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparación Con Compuestos Similares

- 3-Nitro-4-(trifluoromethyl)pyridin-2(1H)-one

- 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one

- 3-Nitro-6-(difluoromethyl)pyridin-2(1H)-one

Uniqueness: 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to the specific positioning of the nitro and trifluoromethyl groups on the pyridinone ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, distinguishing it from other similar compounds.

Actividad Biológica

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound characterized by a pyridine ring with a nitro group at the 3-position and a trifluoromethyl group at the 6-position. Its molecular formula is C₆H₃F₃N₂O₃, with a molecular weight of 208.09 g/mol. This compound has garnered attention due to its significant biological activities, including antimicrobial and anti-inflammatory properties, as well as its potential applications in pharmaceuticals and agrochemicals .

The presence of the nitro and trifluoromethyl groups enhances the compound's reactivity. The nitro group can participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group increases lipophilicity, affecting solubility and reactivity. The compound may undergo nucleophilic substitutions, particularly at the nitrogen atom of the pyridine ring, leading to various derivatives .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents .

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

- Enzyme Interactions : Studies have highlighted its interaction with cytochrome P450 enzymes, suggesting that it may undergo metabolic transformations leading to bioactive metabolites. This interaction is crucial for understanding its safety and efficacy in biological systems .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can significantly influence biological activity. For instance, derivatives with varying substituents at different positions on the pyridine ring have been evaluated for their potency against various biological targets .

Table 1: Summary of Biological Activities and IC50 Values

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Antileishmanial Activity : In a study involving Leishmania donovani-infected mice, derivatives similar to this compound exhibited promising antileishmanial effects, achieving over 97% parasite clearance at doses of 25 mg/kg .

- Metabolic Stability : Research on metabolic stability in human liver microsomes indicated that certain derivatives maintained activity while exhibiting improved solubility and lower toxicity profiles compared to traditional compounds .

Propiedades

IUPAC Name |

3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-2-1-3(11(13)14)5(12)10-4/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBZJFQSBBRGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.